molecular formula C24H17ClO5 B12133716 (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one

(2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one

Cat. No.: B12133716
M. Wt: 420.8 g/mol
InChI Key: ZMRSWOMDIMPUNV-FMCGGJTJSA-N
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Description

The compound (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a Z-configured benzylidene group at position 2 and a substituted oxoethoxy chain at position 6. Key structural features include:

  • Benzylidene moiety: A 4-chlorophenyl group attached via a methylidene bond, contributing to planarity and electronic effects .
  • Molecular formula: C₂₄H₁₆ClO₆ (inferred from analogous compounds in and ).
  • Molecular weight: ~430–450 g/mol (estimated based on similar derivatives) .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogen and methoxy substituents.

Properties

Molecular Formula

C24H17ClO5

Molecular Weight

420.8 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17ClO5/c1-28-18-8-4-16(5-9-18)21(26)14-29-19-10-11-20-22(13-19)30-23(24(20)27)12-15-2-6-17(25)7-3-15/h2-13H,14H2,1H3/b23-12-

InChI Key

ZMRSWOMDIMPUNV-FMCGGJTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a benzofuran derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClO4C_{19}H_{16}ClO_4 with a molecular weight of 348.78 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, and various substituents that contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC₁₉H₁₆ClO₄
Molecular Weight348.78 g/mol
IUPAC Name(2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Studies suggest that it may act as an enzyme inhibitor , specifically targeting pathways related to inflammation and cancer progression.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial in disease mechanisms.

Anticancer Activity

Research indicates that (2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Study Findings : A study reported a dose-dependent reduction in cell viability in MCF-7 breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases.

  • Mechanism : The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory markers .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Results : The compound showed IC50 values indicating potent cytotoxicity at low concentrations. Further analysis revealed apoptosis induction through caspase activation.
    • Reference :
  • Inflammation Model in Rats :
    • Objective : To assess anti-inflammatory effects in vivo.
    • Results : Administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model compared to control groups.
    • Reference :

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2 / Position 6) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 4-Cl-benzylidene / 4-MeO-phenyl-2-oxoethoxy C₂₄H₁₆ClO₆ ~440 ~5.2* 6
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-MeO-benzylidene / 7-methyl-6-hydroxy C₁₇H₁₄O₅ 298.29 2.8 5
(2Z)-6-[2-(4-Cl-phenyl)-2-oxoethoxy]-2-(5-methylfuran-2-yl-methylidene)-... 5-Me-furan-2-yl-methylidene / 4-Cl-phenyl-2-oxoethoxy C₂₂H₁₅ClO₅ 394.8 5.1 5
(2Z)-6-[2-(4-Br-phenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one Furan-2-yl-methylidene / 4-Br-phenyl-2-oxoethoxy C₂₁H₁₂BrO₆ 437.2 4.9 6

*Estimated based on analogs.

Key Observations:

Substituent Effects: Halogens: The target compound’s 4-Cl substituent (vs. Oxyethoxy vs. Hydroxy Groups: The oxoethoxy chain in the target compound (vs. hydroxy in ) increases lipophilicity (higher XLogP3) and steric bulk, likely improving membrane permeability . Benzylidene vs. Furan-Methylidene: The 4-Cl-benzylidene group (target) offers greater aromaticity and stability compared to furan-based analogs, which may reduce metabolic degradation .

Physicochemical and Computational Insights

  • Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~5.2) exceeds analogs with hydroxy groups (e.g., 2.8 in ), aligning with its enhanced hydrophobic character.
  • Hydrogen-Bond Acceptors : The oxoethoxy chain contributes two additional acceptors (total = 6), improving solubility in polar solvents compared to furan-methylidene derivatives .
  • Stereochemical Stability : The Z-configuration at position 2 is conserved across analogs, critical for maintaining planarity and π-π stacking interactions .

Structural Analysis Techniques

  • Crystallography : Tools like SHELXL and WinGX (used in small-molecule refinement ) are critical for confirming the Z-configuration and substituent orientations.

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